molecular formula C7H7BF3KO2S B1592541 Potassium (4-methylsulfonylphenyl)trifluoroborate CAS No. 850623-40-4

Potassium (4-methylsulfonylphenyl)trifluoroborate

Cat. No.: B1592541
CAS No.: 850623-40-4
M. Wt: 262.1 g/mol
InChI Key: QOZWCMTYKAZMHD-UHFFFAOYSA-N
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Description

Potassium (4-methylsulfonylphenyl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C₇H₇BF₃KO₂S. It is a crystalline solid that is stable to air and moisture, making it an attractive reagent in various chemical reactions. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium (4-methylsulfonylphenyl)trifluoroborate typically involves the reaction of 4-methylsulfonylphenylboronic acid with potassium hydrogen fluoride (KHF₂) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds under mild conditions and yields the desired trifluoroborate salt .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger batch sizes. The process involves careful control of reaction parameters such as temperature, solvent concentration, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Potassium (4-methylsulfonylphenyl)trifluoroborate primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium (4-methylsulfonylphenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison: Potassium (4-methylsulfonylphenyl)trifluoroborate is unique due to the presence of the sulfonyl group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in reactions where electronic effects play a crucial role .

Properties

IUPAC Name

potassium;trifluoro-(4-methylsulfonylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZWCMTYKAZMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)S(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635800
Record name Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-40-4
Record name Borate(1-), trifluoro[4-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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